TT-232 trifluoroacetate

Description

Contextualization of Somatostatin (B550006) and its Therapeutic Analogs

Somatostatin is a naturally occurring peptide hormone that plays a crucial role in regulating the endocrine system, affecting neurotransmission, and controlling cell proliferation. wikipedia.orgnih.gov It exerts its effects by binding to five distinct G protein-coupled somatostatin receptors (SSTRs), designated SSTR1 through SSTR5. nih.goviris-biotech.de These receptors are distributed throughout various tissues, and their activation inhibits the release of numerous secondary hormones, including growth hormone, insulin, and glucagon. wikipedia.orgmdpi.com

Despite its potent and diverse biological activities, the therapeutic utility of native somatostatin is severely limited by its extremely short plasma half-life of only one to three minutes. mdpi.comnih.gov This rapid degradation necessitated the development of synthetic somatostatin analogs (SSAs) with improved stability and duration of action. nih.gov This led to the creation of first-generation SSAs like octreotide and lanreotide, and later, the second-generation analog pasireotide. mdpi.com These analogs have become invaluable in the management of neuroendocrine tumors (NETs), acromegaly, and Cushing's syndrome by controlling hormone hypersecretion and, in some cases, tumor growth. nih.govcancerresearchuk.org

Development and Rationale for TT-232 Trifluoroacetate (B77799)

While clinically successful, traditional somatostatin analogs primarily target SSTR2 and, to a lesser extent, SSTR5, and their potent inhibitory effects on hormone secretion can lead to undesirable endocrine side effects. mdpi.com This created a clear rationale for developing novel analogs with different receptor-binding profiles and more selective mechanisms of action. The goal was to create a compound that could retain or enhance the antiproliferative effects of somatostatin while minimizing its hormonal and other systemic effects.

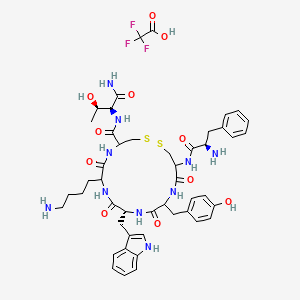

TT-232 trifluoroacetate emerged from this research as a synthetic, cyclic heptapeptide (B1575542) analog of somatostatin (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2). nih.gov It was specifically designed to be a tumor-selective agent with strong antitumor properties but without the growth hormone-inhibiting effects characteristic of its predecessors. nih.govnih.gov The inclusion of D-amino acids in its structure was a strategic choice to reduce enzymatic degradation, thereby increasing its stability. iris-biotech.de The development of TT-232 was driven by the need for a therapeutic that could selectively induce cancer cell death, a process known as apoptosis, and inhibit tumor growth through more direct cellular mechanisms rather than broad hormonal suppression. nih.govresearchgate.net

Distinctive Pharmacological Profile of this compound

This compound distinguishes itself from other somatostatin analogs through its unique pharmacological profile, characterized by its receptor selectivity and mechanism of action. Unlike octreotide and lanreotide, which favor SSTR2, TT-232 exhibits a high affinity for SSTR1 and SSTR4. researchgate.nettocris.com This differential binding is central to its distinct biological activities.

The antitumor effects of TT-232 are primarily mediated through its interaction with SSTR1, while its anti-inflammatory and analgesic properties are linked to SSTR4 activation. iris-biotech.denih.gov This separation of functions is a significant departure from earlier analogs. Furthermore, the mechanism of action for TT-232 is multifaceted. It not only activates SSTRs but also inhibits the activity of tyrosine kinases, which are enzymes crucial for cell growth and proliferation signaling pathways. nih.goviiarjournals.orgnih.gov This inhibition of tyrosine kinase activity correlates well with its ability to halt cell proliferation. researchgate.netiiarjournals.org TT-232 also induces apoptosis in cancer cells, and this effect is believed to be independent of the p53 tumor suppressor protein. nih.gov This unique combination of receptor targeting and direct interference with intracellular signaling pathways endows TT-232 with a selective and potent antitumor profile, setting it apart in the field of somatostatin analog research. iris-biotech.denih.gov

Research Findings on TT-232

Receptor Binding and Activity

The unique therapeutic potential of TT-232 stems from its distinct interaction with somatostatin receptors compared to other analogs.

Table 1: Somatostatin Receptor (SSTR) Binding Profile

| Compound | Primary SSTR Targets | Key Mediated Actions |

|---|---|---|

| TT-232 | SSTR1, SSTR4 researchgate.nettocris.com | Antitumor (via SSTR1), Anti-inflammatory (via SSTR4) iris-biotech.de |

| Octreotide | SSTR2 mdpi.com | Antisecretory, Antiproliferative mdpi.com |

| Lanreotide | SSTR2 mdpi.com | Antisecretory, Antiproliferative mdpi.com |

| Pasireotide | SSTR1, SSTR2, SSTR3, SSTR5 mdpi.com | Broad Antisecretory, Antiproliferative mdpi.com |

Recent studies have delved into the specifics of this interaction. In vitro competition assays using SSTR4-expressing cells demonstrated that TT-232 effectively displaces somatostatin from its binding site. nih.gov Furthermore, it was shown to inhibit forskolin-stimulated cAMP accumulation with an EC₅₀ of 371.6 ± 58.03 nmol, confirming its functional agonist activity at the SSTR4 receptor. nih.gov

In Vitro Antiproliferative and Apoptotic Effects

TT-232 has demonstrated significant antiproliferative and pro-apoptotic activity across a wide range of human cancer cell lines.

Table 2: In Vitro Efficacy of TT-232 on Human Cancer Cell Lines

| Cell Line Type | Proliferation Inhibition | Apoptosis Induction | Reference |

|---|---|---|---|

| 20 different human tumor cell lines | 50-95% | Strong induction | nih.gov |

| Human colon, pancreas, lymphoma, leukemia, melanoma, hepatoma | Pronounced | Induces apoptosis | |

| MDA-MB-453 (Breast Cancer) | N/A | Correlates with tyrosine kinase inhibition | nih.gov |

The mechanism behind these effects involves the inhibition of tyrosine kinases and a p53-independent pathway of apoptosis. nih.gov Long-term incubation with TT-232 has been shown to cause a significant reduction in tyrosine kinase activity, which is a key driver of cell growth. nih.gov

In Vivo Antitumor Efficacy

The promising in vitro results have been substantiated by in vivo studies in animal models, showcasing TT-232's potent antitumor effects.

Table 3: In Vivo Antitumor Activity of TT-232 in Xenograft Models

| Tumor Model | Treatment Details | Key Outcomes | Reference |

|---|---|---|---|

| MDA-MB-231 (Human Breast Cancer) | 0.25 and 0.5 mg/kg | 80% average decrease in tumor volume; 30% tumor-free survival >200 days | nih.gov |

| PC-3 (Human Prostate Cancer) | 20 mg/kg for 3 weeks | 60% decrease in tumor volume; 100% survival at 60 days | nih.gov |

| S-180 Sarcoma, P-388 Leukemia | Infusion treatment | 76%-100% tumor growth inhibition; 20%-60% long-term, tumor-free survivors | nih.gov |

| C-26 Colon Carcinoma, MXT Breast Carcinoma | N/A | 71%-75% tumor growth inhibition; ~50% increased survival time | nih.gov |

| Various Human Tumor Xenografts | N/A | 30%-80% decrease in tumor volume; 20%-40% tumor-free animals | nih.gov |

Importantly, these significant antitumor effects were achieved without evidence of the antisecretory activities or toxicity associated with traditional somatostatin analogs, even at high doses. nih.gov Studies have also indicated that the method of administration can influence efficacy, with continuous infusion proving more effective than intermittent injections in some models. nih.gov

Properties

Molecular Formula |

C47H59F3N10O11S2 |

|---|---|

Molecular Weight |

1061.2 g/mol |

IUPAC Name |

(10R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H58N10O9S2.C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);(H,6,7)/t25-,31-,33?,34?,35-,36?,37?,38+;/m1./s1 |

InChI Key |

DONBUNHQHAMXKX-MSIAZZMJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Tt 232 Trifluoroacetate

Peptide Synthesis Approaches for TT-232 Trifluoroacetate (B77799)

The primary method for synthesizing TT-232 is Solid-Phase Peptide Synthesis (SPPS) , a well-established and efficient technique for the stepwise assembly of amino acids into a peptide chain. The trifluoroacetate salt form of TT-232 is typically a result of the final cleavage and purification steps of this process.

The synthesis of TT-232, with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2 , involves a series of repetitive cycles of coupling and deprotection of amino acid residues on a solid support resin.

Key Steps in the Solid-Phase Synthesis of TT-232:

| Step | Description | Reagents and Conditions |

| Resin Selection | The choice of resin is critical for the successful synthesis of a C-terminally amidated peptide like TT-232. A commonly used resin for this purpose is a Rink Amide resin. | Rink Amide MBHA resin |

| Amino Acid Coupling | The sequential addition of Fmoc-protected amino acids is achieved using coupling reagents that facilitate the formation of peptide bonds. | Fmoc-protected amino acids, HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine) in DMF (N,N-Dimethylformamide) |

| Fmoc Deprotection | The temporary Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the growing peptide chain is removed to allow for the coupling of the next amino acid. | 20% piperidine in DMF |

| Cyclization | After the linear peptide chain is assembled, the crucial step of forming the disulfide bridge between the two cysteine residues is performed. This is typically achieved while the peptide is still attached to the resin (on-resin cyclization) to promote intramolecular cyclization. | Oxidation of the thiol groups of the cysteine residues. |

| Cleavage and Deprotection | The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously. | A cleavage cocktail containing Trifluoroacetic acid (TFA), which also results in the formation of the trifluoroacetate salt of the peptide. |

| Purification | The crude peptide is purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). | Acetonitrile/water gradients containing a small percentage of TFA. |

The use of microwave-assisted SPPS can significantly accelerate the coupling and deprotection steps, leading to shorter synthesis times. rsc.org

Design and Exploration of TT-232 Trifluoroacetate Derivatives

The development of TT-232 derivatives is driven by the desire to improve its pharmacological properties, such as receptor selectivity, stability, and therapeutic efficacy. The design of these derivatives often involves the modification of the peptide backbone or the amino acid side chains.

Strategies for Designing TT-232 Derivatives:

Amino Acid Substitution: Replacing specific amino acids in the TT-232 sequence can modulate its binding affinity and selectivity for different somatostatin (B550006) receptor subtypes (SSTRs). For instance, modifications to the core pharmacophore (D-Trp-Lys) can significantly impact receptor interaction.

Introduction of Non-natural Amino Acids: Incorporating unnatural amino acids can enhance proteolytic stability and introduce novel functionalities.

Modification of the Disulfide Bridge: Altering the cyclic structure by replacing the disulfide bond with other chemical linkages can influence the peptide's conformation and biological activity.

Research in this area focuses on establishing a clear structure-activity relationship (SAR) , which links specific chemical modifications to changes in biological function. This knowledge is instrumental in the rational design of more potent and selective TT-232 analogs. While detailed SAR studies specifically for a wide range of TT-232 derivatives are not extensively published in publicly available literature, the general principles of somatostatin analog design guide these efforts.

Strategies for Conjugation and Functionalization of this compound

To enhance the therapeutic potential of TT-232, various conjugation and functionalization strategies can be employed. These modifications aim to improve properties such as in vivo stability, targeted delivery, and imaging capabilities.

Biotinylation:

One common functionalization is the attachment of biotin (B1667282) to the TT-232 peptide. Biotinylation allows for the use of the peptide in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting, by exploiting the high-affinity interaction between biotin and streptavidin or avidin (B1170675).

Fluorophore Conjugation:

TT-232 has been conjugated to fluorophores like Indocyanine Green (ICG) . iris-biotech.de ICG is a near-infrared (NIR) dye that enables in vivo imaging. ICG-conjugated TT-232 can be used to visualize the biodistribution of the peptide and to track its accumulation in target tissues, such as tumors that overexpress somatostatin receptors.

General Strategies for Peptide Conjugation:

The conjugation of molecules like biotin or ICG to TT-232 typically involves the chemical modification of a specific functional group on the peptide. Common strategies include:

Lysine (B10760008) Side Chain Modification: The primary amine of the lysine side chain is a common target for conjugation with N-hydroxysuccinimide (NHS) esters of the molecule to be attached.

N-terminal Modification: The free N-terminal amine of the peptide can also be a site for conjugation.

Cysteine Thiol Modification: The thiol group of a cysteine residue can be targeted for conjugation using maleimide chemistry, although this would require a free cysteine not involved in the disulfide bridge.

Molecular and Cellular Pharmacodynamics of Tt 232 Trifluoroacetate

Somatostatin (B550006) Receptor Binding and Agonism by TT-232 Trifluoroacetate (B77799)

TT-232 demonstrates a high affinity for somatostatin receptor subtypes 1 (SSTR1) and 4 (SSTR4), which are G-protein coupled receptors. mdpi.comnih.gov This selective binding profile is central to its targeted therapeutic effects.

Somatostatin Receptor Subtype 1 (SSTR1) Interactions

TT-232 exhibits high-affinity binding to SSTR1. This interaction is believed to be a primary mediator of its antitumor activity. The binding of TT-232 to SSTR1 can initiate a cascade of events leading to the inhibition of cancer cell proliferation and the induction of apoptosis, or programmed cell death. nih.govnih.gov In vitro binding experiments using brain membranes have confirmed the high-affinity interaction of TT-232 with SSTR1. While a precise Ki or IC50 value from a single definitive study is not consistently reported across literature, the consensus indicates a strong and functionally significant binding.

Somatostatin Receptor Subtype 4 (SSTR4) Interactions

TT-232 also demonstrates a strong binding affinity for SSTR4. This interaction is primarily associated with the compound's anti-inflammatory and analgesic properties. mdpi.comnih.gov In vitro studies using SSTR4-expressing cells have shown that TT-232 can effectively displace somatostatin from its receptor, with a binding interaction energy comparable to that of potent SSTR4 agonists. mdpi.com

Comparative Receptor Binding Profiles with Other Somatostatin Analogs

Table 1: Comparative Binding Affinity Profiles of Somatostatin Analogs

| Compound | SSTR1 Affinity | SSTR4 Affinity | Predominant SSTR Targets |

| TT-232 | High | High | SSTR1, SSTR4 |

| Octreotide | Low | Low | SSTR2, SSTR5 |

| Lanreotide | Low | Low | SSTR2, SSTR5 |

| Pasireotide | High | Low | SSTR1, SSTR2, SSTR3, SSTR5 |

This table provides a qualitative comparison based on available literature. Precise binding affinities (Ki or IC50 values) can vary between studies.

Intracellular Signaling Cascades Modulated by TT-232 Trifluoroacetate

The binding of TT-232 to its target receptors initiates a series of intracellular signaling events that ultimately determine its cellular effects. These cascades involve the modulation of key enzymes and second messengers.

Adenylate Cyclase and cAMP Pathway Modulation

As an agonist at SSTR1 and SSTR4, which are typically Gi/o-protein coupled, TT-232 is expected to inhibit the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com This has been experimentally verified for its action at SSTR4. In a study using SSTR4-expressing Chinese Hamster Ovary (CHO) cells, TT-232 was shown to inhibit forskolin-stimulated cAMP accumulation in a dose-dependent manner. mdpi.com

Table 2: Effect of TT-232 on Forskolin-Stimulated cAMP Accumulation in SSTR4-Expressing Cells

| Parameter | Value |

| EC50 | 371.6 ± 58.03 nM |

| Emax | 78.63 ± 2.636 % |

Data from a study investigating the analgesic and anti-inflammatory actions of TT-232 via SSTR4 activation. mdpi.com

This inhibition of the cAMP pathway is a crucial mechanism underlying the anti-inflammatory effects mediated through SSTR4.

Tyrosine Kinase Inhibition and Phosphotyrosine Phosphatase Activation

A significant aspect of TT-232's mechanism of action, particularly in its antitumor effects, is the inhibition of tyrosine kinase activity. researchgate.net This interference with proliferative signaling cascades is a key contributor to its ability to induce apoptosis in tumor cells. nih.govmdpi.com

Interference with Proliferative Signaling Pathways

TT-232, a structural analog of somatostatin, demonstrates significant antitumor activity by interfering with key proliferative signaling cascades. researchgate.netncats.ionih.gov A primary mechanism of this interference is the inhibition of tyrosine kinase activity in tumor cells, which correlates with its ability to induce apoptosis and inhibit cell proliferation. researchgate.netnih.gov Research has shown that long-term incubation (24 hours) of tumor cells with TT-232 leads to a significant inhibition of these enzymes. nih.gov

Furthermore, TT-232 affects the mitogen-activated protein kinase (MAPK) signaling pathway. In A431 human epidermoid carcinoma cells, the compound causes a transient activation of extracellular signal-regulated kinase (ERK2), which peaks at around 10 minutes and returns to baseline levels within 30 minutes. linkgroup.hunih.gov However, it ultimately leads to a blockade of cellular ERK2 activation pathways stimulated by various growth factors. nih.govresearchgate.net For instance, pre-treatment with TT-232 prevents epidermal growth factor (EGF)-induced events like cRaf-1 and ERK2 activation. nih.gov This inhibition extends to ERK activation stimulated by fetal calf serum (FCS), phorbol (B1677699) 12-myristate 13-acetate (PMA), and platelet-derived growth factor (PDGF). nih.govresearchgate.net

The signaling pathway leading to its cytostatic effects involves Protein Kinase C delta (PKCδ) and the proto-oncogene tyrosine-protein kinase Src (c-Src). nih.gov Functional PKCδ and c-Src are identified as necessary mediators for the cell cycle arrest induced by TT-232. nih.gov The compound's effect on ERK activation is prevented by pretreatment with pertussis toxin, a G-protein-coupled receptor inhibitor, and wortmannin, a PI3K inhibitor, highlighting the upstream components of the pathway. linkgroup.hu Additionally, TT-232 stimulates protein tyrosine phosphatase (PTPase) activity, which is a key pathway for somatostatinergic inhibition of cell growth. nih.gov The antiproliferative effects of TT-232 can be reversed by sodium orthovanadate, a PTPase inhibitor, confirming the importance of this mechanism. nih.gov

| Signaling Target | Effect of TT-232 | Cell Line Studied | References |

|---|---|---|---|

| Tyrosine Kinases | Inhibition | Various Human Tumor Cell Lines | researchgate.netnih.govnih.gov |

| ERK/MAPK Pathway | Transient activation followed by sustained blockade | A431 | linkgroup.hunih.gov |

| PKCδ and c-Src | Activation is necessary for cytostatic effect | A431 | nih.gov |

| Protein Tyrosine Phosphatase (PTPase) | Stimulation | MIAPaCa-2 (Pancreatic Cancer) | nih.gov |

| Growth Factor Receptor Autophosphorylation | Decreased | MDA-MB-453 (Breast Cancer) | nih.gov |

Mechanisms of Action Beyond Somatostatin Receptors

While TT-232 is a somatostatin analog that binds to somatostatin receptors (SSTRs), particularly SSTR1 and SSTR4, its antitumor activity is not solely dependent on this interaction. researchgate.netnih.govnih.gov A significant part of its mechanism involves actions that are independent of or downstream from membrane receptor binding, targeting intracellular components of cell metabolism and signaling. researchgate.netncats.ionih.govnih.gov

Pyruvate (B1213749) Kinase Translocation and Isoform Specificity

A key mechanism distinguishing TT-232 is its interaction with the tumor-specific isoform of pyruvate kinase (PK). nih.gov This interaction is central to its antitumor activity. nih.gov TT-232 causes the translocation of this glycolytic enzyme from the cytoplasm to the nucleus, a shift that is instrumental in the induction of apoptosis. researchgate.netncats.ionih.gov This action highlights a novel therapeutic strategy that exploits the unique metabolic phenotype of cancer cells.

Interaction with Intracellular Receptors and Glycolysis Enzymes

Beyond pyruvate kinase, TT-232 is reported to interact with other intracellular receptors and enzymes involved in glycolysis. researchgate.netncats.ionih.gov This engagement with core metabolic machinery represents a critical aspect of its mode of action. By targeting these intracellular components, TT-232 can induce apoptosis and exert its antiproliferative effects, bypassing sole reliance on cell surface SSTRs. researchgate.netncats.ionih.gov

Role in Correcting Cellular Signal Transduction

The mechanism of TT-232 aligns with the principles of signal transduction therapy. nih.gov This therapeutic approach aims to correct or inhibit "false" intracellular or intercellular communication that drives diseases like cancer, without disrupting the fundamental machinery of the cell. nih.gov TT-232 exemplifies this by selectively targeting aberrant signaling pathways and metabolic processes that are characteristic of tumor cells, thereby restoring a more regulated cellular state or inducing selective cell death. nih.gov

Preclinical Efficacy and Biological Activities of Tt 232 Trifluoroacetate

Antineoplastic Efficacy of TT-232 Trifluoroacetate (B77799)

The antineoplastic properties of TT-232 have been demonstrated in a wide array of preclinical studies, highlighting its potential as a selective antitumor agent. mdpi.comnih.gov Its efficacy is characterized by the inhibition of cancer cell growth and the induction of apoptosis, with research indicating a broad-spectrum activity against various human tumor cell lines. mdpi.com

In Vitro Antiproliferative Effects on Malignant Cell Lines

Studies have consistently shown that TT-232 effectively inhibits the proliferation of numerous human cancer cell lines in vitro. nih.gov This antiproliferative effect has been observed to range from 50% to 95% inhibition across different tumor types. mdpi.com The compound's mechanism involves inducing a strong apoptotic response in cancer cells. mdpi.com

TT-232 has demonstrated significant growth-inhibitory effects against colon carcinoma cells. Research has shown its efficacy in inhibiting the proliferation of various colon cancer cell lines as part of its broad-spectrum activity against human tumors. iiarjournals.orgmdpi.com For instance, it has been shown to be effective against the aggressive C-26 colon carcinoma model. nih.gov

The antiproliferative activity of TT-232 extends to human pancreatic cancer. Studies have confirmed that TT-232 inhibits the growth of all tested human pancreatic cancer cell lines and induces apoptotic cell death. scielo.br A specific binding site for a derivative of TT-232 was identified on MIAPaCa-2 pancreatic cancer cells, and its antiproliferative action is linked to the stimulation of protein tyrosine phosphatase (PTPase) activity. scielo.br

Table 1: In Vitro Efficacy of TT-232 on Pancreatic Cancer Cells

| Cell Line | Effect | Mechanism | Citation |

| MIAPaCa-2 | Growth Inhibition, Apoptosis | PTPase Stimulation | scielo.br |

| Multiple Lines | Growth Inhibition, Apoptosis | Not specified | scielo.br |

TT-232 exhibits potent antiproliferative effects on hematological cancer cells. It has been shown to inhibit the proliferation of P388 murine leukemia cells and HL-60 human promyelocytic leukemia cells. oncologynewscentral.com The growth inhibitory effect on leukemia models has been a key finding in its preclinical evaluation. oncotarget.com

Table 2: In Vitro Efficacy of TT-232 on Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Effect | Citation |

| P-388 | Murine Leukemia | Proliferation Inhibition | oncologynewscentral.com |

| HL-60 | Human Promyelocytic Leukemia | Proliferation Inhibition | oncologynewscentral.com |

The compound strongly inhibits the proliferation of human melanoma cell lines. Studies have documented its potent activity against seven different melanoma cell lines in vitro. Furthermore, its efficacy has been demonstrated against B16 melanoma and HT-18 human lymphoid melanoma. nih.govnih.gov Research has also indicated that TT-232 can induce apoptosis in hepatoma cells. iiarjournals.org

In Vivo Antitumor Activity in Xenograft Models

The antitumor efficacy of TT-232 has been robustly confirmed in various animal xenograft models. iiarjournals.org In these in vivo studies, administration of TT-232 resulted in significant reductions in tumor volume, ranging from 30% to 80%, and led to long-term, tumor-free survival in 20% to 40% of the animals across different human tumor xenografts. iiarjournals.orgnih.gov

The compound has shown marked effectiveness in several specific models:

S-180 Sarcoma and P-388 Lymphoid Leukemia: Treatment resulted in 76%-100% tumor growth inhibition, with 20%-60% of mice achieving long-term, tumor-free survival. iiarjournals.org

C-26 Colon Carcinoma and MXT Breast Carcinoma: TT-232 treatment led to a 71%-75% inhibition of tumor growth and increased survival time by approximately 50%. iiarjournals.org

Melanoma Models: In studies using D10 and 205 human melanoma cells implanted in mice, TT-232 treatment not only inhibited tumor growth but also resulted in some animals becoming completely tumor-free.

Prostate and Breast Cancer Xenografts: Treatment of PC-3 prostate tumor xenografts resulted in a 60% decrease in tumor volume and 100% survival after 60 days. mdpi.com In a human breast cancer xenograft model (MDA-MB-231), treatment caused an average 80% decrease in tumor volume, with 30% of animals remaining tumor-free for over 200 days. mdpi.com

Table 3: Summary of In Vivo Antitumor Activity of TT-232 in Xenograft Models

| Tumor Model | Cancer Type | Key Outcomes | Citation |

| S-180 Sarcoma | Sarcoma | 76%-100% tumor growth inhibition; 20%-60% tumor-free survivors | iiarjournals.org |

| P-388 Leukemia | Leukemia | 76%-100% tumor growth inhibition; 20%-60% tumor-free survivors | iiarjournals.org |

| C-26 Carcinoma | Colon Cancer | 71%-75% tumor growth inhibition; ~50% increased survival | iiarjournals.org |

| MXT Carcinoma | Breast Cancer | 71%-75% tumor growth inhibition; ~50% increased survival | iiarjournals.org |

| D10 & 205 Xenograft | Melanoma | Strong tumor growth inhibition; some animals became tumor-free | |

| MDA-MB-231 Xenograft | Breast Cancer | ~80% decrease in tumor volume; 30% long-term tumor-free survivors | mdpi.com |

| PC-3 Xenograft | Prostate Cancer | 60% decrease in tumor volume; 100% survival at 60 days | mdpi.com |

| HT-18 & HL-60 Xenograft | Melanoma & Leukemia | 34%-80% decrease in tumor volume; 20%-40% tumor-free animals | iiarjournals.org |

Solid Tumor Xenograft Models (Prostate, Breast, Colon, Melanoma)

TT-232 has shown considerable tumor growth inhibitory effects in various human tumor xenografts. nih.gov Studies have reported a 30% to 80% decrease in tumor volume and have resulted in 20% to 40% of the animals being tumor-free. nih.govnih.gov The antitumor efficacy of TT-232 has been observed in nearly all solid tumors investigated. nih.govnih.gov

In aggressive murine models of C-26 colon carcinoma and MXT breast carcinoma, treatment with TT-232 resulted in 71%-75% tumor growth inhibition and an approximate 50% increase in survival time. nih.gov For human tumor xenografts, the compound demonstrated significant efficacy, leading to a 30%-80% reduction in tumor volume and rendering 20-60% of the animals tumor-free. nih.gov

Specific xenograft models have been used to evaluate the efficacy of TT-232 against various cancers:

Prostate Cancer: In a PC-3 prostate carcinoma xenograft model, TT-232 treatment led to a 60% decrease in tumor volume and 100% survival after 60 days, a stark contrast to the 80% mortality in the untreated group. nih.gov

Breast Cancer: For MDA-MB-231 human breast cancer xenografts, TT-232 treatment caused an average 80% decrease in tumor volume, with 30% of the animals remaining tumor-free for over 200 days. nih.gov The compound's efficacy was also studied in MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast carcinoma models. nih.gov

Colon Cancer: The antitumor activity of TT-232 was evaluated in the HT-29 colon carcinoma xenograft model. nih.gov In the Colon 26 model, TT-232 inhibited tumor growth by up to 70%. medchemexpress.com

Melanoma: In the B-16 rodent melanoma model, TT-232 treatment resulted in 35%-39% tumor growth inhibition with injection and 47%-63% with infusion, with the latter also increasing survival time by approximately 61%. nih.gov For the HT-18 human lymphoid melanoma xenograft, the compound led to a 41%-63% decrease in tumor volume with injection and a 69%-79% decrease with infusion. nih.gov

Below is a table summarizing the preclinical efficacy of TT-232 in various solid tumor xenograft models.

| Tumor Model | Cell Line | Key Findings |

| Prostate Carcinoma | PC-3 | 60% decrease in tumor volume; 100% survival after 60 days. nih.gov |

| Breast Carcinoma | MDA-MB-231 (ER-) | Average 80% decrease in tumor volume; 30% of animals tumor-free for >200 days. nih.gov |

| Breast Carcinoma | MCF-7 (ER+) | Significant tumor growth inhibition. nih.gov |

| Colon Carcinoma | HT-29 | Significant tumor growth inhibition. nih.gov |

| Colon Carcinoma | Colon 26 | Up to 70% tumor inhibition. medchemexpress.com |

| Melanoma | B-16 (rodent) | 35-63% tumor growth inhibition; ~61% increase in survival time with infusion. nih.gov |

| Melanoma | HT-18 (human) | 41-79% decrease in tumor volume. nih.gov |

Lymphoma and Leukemia Xenograft Models

The antitumor effects of TT-232 have also been evaluated in hematological malignancy models. In rodent models of S-180 sarcoma and P-388 lymphoid leukemia, infusion treatment with TT-232 resulted in 76%-100% tumor growth inhibition, with 20%-60% of the mice achieving long-term, tumor-free survival. nih.gov The compound has shown antiproliferative effects on various human lymphoma and leukemia cell lines. nih.gov Specifically, TT-232 has demonstrated antitumor effects in P-388 rodent lymphocytic leukemia tumor models. medchemexpress.com

The table below summarizes the efficacy of TT-232 in lymphoma and leukemia models.

| Tumor Model | Key Findings |

| P-388 Lymphoid Leukemia | 76-100% tumor growth inhibition; 20-60% long-term tumor-free survival. nih.gov |

| S-180 Sarcoma | 76-100% tumor growth inhibition; 20-60% long-term tumor-free survival. nih.gov |

| Human Lymphoma and Leukemia Cell Lines | Pronounced antiproliferative effects. nih.gov |

Apoptosis Induction by TT-232 Trifluoroacetate in Cancer Cells

A key mechanism of TT-232's antitumor activity is the induction of programmed cell death, or apoptosis, in cancer cells. nih.govnih.govnih.gov This leads to a highly selective elimination of neoplastic tissue. nih.gov The compound has been shown to induce strong apoptosis in a wide range of human tumor cell lines, including those of the colon, pancreas, lymphoma, leukemia, and melanoma. medchemexpress.comnih.gov

The apoptotic effect of TT-232 is linked to its ability to inhibit tyrosine kinase activity in tumor cells, and this inhibition correlates well with the inhibition of cell proliferation. nih.govnih.gov Furthermore, the apoptotic effect of TT-232 appears to be independent of the p53 tumor suppressor protein, as the levels of p53 did not change following treatment with the compound. nih.gov TT-232 is also reported to interact with an intracellular receptor and an enzyme involved in glycolysis, causing this enzyme to translocate to the nucleus and thereby induce apoptosis. nih.gov

The following table outlines the cell lines in which TT-232 has been shown to induce apoptosis.

| Cancer Type | Cell Lines |

| Colon | HT-29, SW620 medchemexpress.com |

| Pancreas | 818 medchemexpress.com |

| Leukemia | K-562 medchemexpress.com |

| Melanoma | WM 938/B, M-1, EP medchemexpress.com |

| Lymphoma | HT-58 medchemexpress.com |

Synergistic Antineoplastic Effects with Chemotherapeutic Agents

Studies have indicated that TT-232 can enhance the antitumor activity of conventional chemotherapeutic drugs. When combined with dacarbazine, TT-232 showed enhanced antitumor activity on human melanoma xenografts. nih.gov Similarly, in combination with etoposide, it augmented the antitumor effect on human lymphoma xenografts. nih.gov

Anti-inflammatory Properties of this compound

Beyond its antitumor effects, TT-232 exhibits broad-spectrum anti-inflammatory and analgesic properties. medchemexpress.com

Inhibition of Neurogenic Inflammation

TT-232 has been found to inhibit inflammation in several experimental models. nih.gov This anti-inflammatory action extends to neurogenic inflammation, a type of inflammation initiated by the release of neuropeptides from sensory nerve endings.

Effects on Neutrophil Accumulation

This compound has been shown to modulate the inflammatory response by inhibiting the accumulation of neutrophils at sites of inflammation. In a study involving a rat model, high doses of this compound significantly inhibited neutrophil accumulation induced by both carrageenan and interleukin-1β (IL-1β) in the dorsal skin of the hind paw. bioworld.com This anti-inflammatory action is a key aspect of its therapeutic potential. nih.govproquest.com

Table 1: Effect of this compound on Induced Neutrophil Accumulation

| Inducing Agent | Animal Model | Outcome |

|---|---|---|

| Carrageenan | Rat | Significant inhibition of neutrophil accumulation bioworld.com |

Analgesic Actions of this compound

The analgesic properties of this compound have been investigated in multiple preclinical pain models, demonstrating its efficacy in both neuropathic and inflammatory pain.

Efficacy in Neuropathic Pain Models

This compound has shown considerable promise in alleviating chronic neuropathic pain. nih.gov In a rat model of neuropathic pain induced by partial sciatic nerve injury, the compound dose-dependently inhibited mechano-nociceptive hyperalgesia. bioworld.com Furthermore, in a model of streptozotocin-induced diabetic neuropathy in rats, this compound successfully diminished the associated mechanical allodynia. nih.gov A single administration in a chronic neuropathic pain model in wild-type mice resulted in a significant analgesic effect. nih.gov

Table 2: Efficacy of this compound in Neuropathic Pain Models

| Pain Model | Animal Model | Key Findings |

|---|---|---|

| Partial Sciatic Nerve Injury | Rat | Dose-dependent inhibition of mechano-nociceptive hyperalgesia bioworld.com |

| Streptozotocin-Induced Diabetic Neuropathy | Rat | Inhibition of diabetes-induced decrease in mechanonociceptive threshold nih.gov |

Attenuation of Inflammatory Pain Responses

The compound has also demonstrated robust efficacy in models of inflammatory pain. nih.gov In the formalin test in rats, which has an early neurogenic and a late inflammatory phase, this compound inhibited pain behaviors in both phases. nih.gov It also significantly inhibited phenylquinone-evoked writhing movements in mice, a model of visceral inflammatory pain. nih.gov Additionally, in a rat model of carrageenan-induced edema, a measure of inflammation, the compound produced a dose-dependent inhibition. bioworld.com

Table 3: Attenuation of Inflammatory Pain by this compound

| Pain Model | Animal Model | Outcome |

|---|---|---|

| Formalin-Induced Pain (Early & Late Phase) | Rat | Inhibition of nociceptive behaviors nih.gov |

| Phenylquinone-Evoked Writhing | Mouse | Significant inhibition of writhing movements nih.gov |

Mediation via Somatostatin (B550006) Receptor Subtype 4 Activation

The analgesic and anti-inflammatory effects of this compound are primarily mediated through its interaction with the somatostatin receptor subtype 4 (sst4). nih.govconsensus.appresearchgate.net Studies have shown that TT-232 binds with high affinity to the sst4 receptor. nih.govnih.gov The analgesic effects observed in chronic neuropathic pain and arthritis models were present in wild-type mice but were absent in sst4-deficient mice, providing direct evidence for the critical role of this receptor in the compound's mechanism of action. nih.gov This selective action via the sst4 receptor is a key feature that distinguishes it from native somatostatin, which has a broader range of effects and a very short half-life. bioworld.comnih.gov

Structure Activity Relationship Sar Studies of Tt 232 Trifluoroacetate and Its Analogs

Identification of Key Pharmacophoric Elements within TT-232 Trifluoroacetate (B77799)

The biological activity of TT-232 is intrinsically linked to its distinct three-dimensional conformation and specific amino acid composition. iris-biotech.de Several key pharmacophoric elements have been identified as essential for its function.

Cyclic Heptapeptide (B1575542) Core: The molecule's foundation is a seven-amino-acid peptide cyclized via a disulfide bond between Cys² and Cys⁶. tocris.com This ring structure provides conformational rigidity, which is a critical factor in determining its binding affinity and selectivity for specific somatostatin (B550006) receptor (SSTR) subtypes.

Incorporation of D-Amino Acids: The presence of D-Phenylalanine (D-Phe) at position 1 and D-Tryptophan (D-Trp) at position 4 is a deliberate and crucial modification. iris-biotech.denih.gov These D-amino acids are not found in the corresponding positions in native somatostatin and serve to significantly reduce the peptide's susceptibility to degradation by endogenous enzymes, thereby enhancing its stability. iris-biotech.de

Aromatic and Basic Residues: The pharmacophore essential for somatostatin-like activity typically involves the residues Trp and Lys. In TT-232, the Tyr-D-Trp-Lys sequence is central to its interaction with target receptors. The aromatic side chains of Tyr³, D-Trp⁴, and D-Phe¹ contribute to the hydrophobic interactions within the receptor's binding pocket, while the basic side chain of Lys⁵ is often involved in critical electrostatic interactions.

C-Terminal Amide: The C-terminus of the peptide is amidated (Thr-NH₂). tocris.com This modification is common in peptide drug design as it removes the negative charge of the C-terminal carboxyl group, which can improve receptor binding and increase the peptide's metabolic stability.

Table 1: Key Structural Elements of TT-232 and Their Postulated Functions

| Structural Element | Amino Acid(s) Involved | Postulated Function | Reference(s) |

| Cyclic Structure | Cys², Cys⁶ | Provides conformational rigidity; essential for receptor selectivity. | tocris.com |

| Enzymatic Stability | D-Phe¹, D-Trp⁴ | Reduces susceptibility to enzymatic degradation, increasing stability. | iris-biotech.de |

| Receptor Binding | Tyr³, D-Trp⁴, Lys⁵ | Forms the core pharmacophore for interaction with somatostatin receptors. | iris-biotech.denih.gov |

| C-Terminal Modification | Thr-NH₂ | Neutralizes terminal charge, potentially improving binding and stability. | tocris.com |

Elucidation of Structural Determinants for Somatostatin Receptor Subtype Selectivity

A defining characteristic of TT-232 is its unique receptor selectivity profile, which differs significantly from native somatostatin. While somatostatin binds with high affinity to all five known SSTR subtypes (SSTR1-5), TT-232 demonstrates marked selectivity, primarily targeting SSTR1 and SSTR4. iris-biotech.detocris.comnih.govmedchemexpress.com

This distinct selectivity is thought to be a direct result of its unique three-dimensional structure. iris-biotech.de The specific conformation imposed by the cyclic heptapeptide backbone and the arrangement of its amino acid side chains allows it to fit preferentially into the binding pockets of SSTR1 and SSTR4. The antitumor actions of TT-232 are reported to be mediated through the SSTR1 receptor, while its anti-inflammatory effects are associated with SSTR4 activation. iris-biotech.de This functional separation of activities based on receptor subtype interaction is a key feature of the compound. Some research has also suggested that the antiproliferative effects of TT-232 might be mediated through a yet-unidentified receptor, as it did not demonstrate binding in preparations from rat pituitary or cortex, where known SSTR subtypes are expressed. nih.govpnas.org

Table 2: Comparative Somatostatin Receptor (SSTR) Selectivity Profile

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference(s) |

| Somatostatin | Binds | Binds | Binds | Binds | Binds | iris-biotech.de |

| TT-232 | Primary Target | No/Low Affinity | No/Low Affinity | Primary Target | No/Low Affinity | iris-biotech.denih.govmedchemexpress.com |

Impact of Amino Acid Modifications on Biological Activity and Potency

The development of TT-232 from the native somatostatin scaffold is a prime example of how targeted amino acid modifications can dramatically alter a peptide's therapeutic properties.

The most impactful modifications in TT-232 are the substitutions with D-amino acids. The inclusion of D-Phe and D-Trp renders the peptide highly resistant to proteolytic cleavage, a major limitation of natural peptides. iris-biotech.de This enhanced stability is a prerequisite for its sustained biological activity.

Computational Modeling and In Silico Analysis of TT-232 Trifluoroacetate Binding

Computational modeling and in silico analyses have provided significant insights into the molecular interactions between TT-232 and its target receptors, helping to explain its selectivity and potency at a sub-molecular level.

In silico studies have been employed to compare the binding modes of TT-232 to both SSTR1 and SSTR4, revealing the structural basis for its dual selectivity. caymanchem.com Docking simulations for the TT-232 and SSTR4 complex have been particularly informative. These models show that TT-232 binds to SSTR4 with a calculated interaction energy of -11.03 kcal/mol. nih.gov This binding energy is comparable to that of J-2156, a known SSTR4 superagonist, which corroborates the potent agonistic activity of TT-232 at this receptor subtype. nih.gov

These computational models help visualize how the key pharmacophoric elements of TT-232, such as the aromatic rings of D-Trp, Tyr, and D-Phe and the positively charged amine of Lys, orient themselves within the receptor's binding cavity. The models can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the peptide-receptor complex. This detailed understanding of the binding mechanism at the atomic level is invaluable for the rational design of future analogs with potentially improved potency or altered selectivity profiles. nih.gov

Future Directions in Academic Research on Tt 232 Trifluoroacetate

Exploration of Novel Therapeutic Applications Beyond Oncology and Inflammation

While the primary research thrust for TT-232 has been in oncology and inflammatory diseases, its unique mechanism of action suggests a broader therapeutic potential. Future investigations are poised to explore its utility in other pathological contexts. The compound's ability to selectively target specific somatostatin (B550006) receptor subtypes (SSTRs), particularly SSTR1 and SSTR4, opens avenues for research in neurodegenerative disorders and metabolic diseases where these receptors play a crucial role.

Advanced Mechanistic Investigations of Intracellular Targets

The cytostatic effects of TT-232 are attributed to its ability to induce apoptosis and arrest the cell cycle. However, the precise intracellular signaling cascades it modulates remain an area of active investigation. Future research will likely employ advanced molecular and cellular biology techniques to dissect the downstream signaling pathways activated by TT-232 binding to its cognate receptors. A key focus will be on identifying novel protein-protein interactions and downstream effectors that mediate its anti-proliferative and anti-inflammatory actions. Understanding these intricate mechanisms is paramount for its rational application in various diseases.

Development of Next-Generation TT-232 Trifluoroacetate (B77799) Analogs with Enhanced Specificity

The development of analogs of TT-232 with improved receptor subtype specificity and enhanced pharmacokinetic profiles represents a significant future research direction. While TT-232 exhibits a preference for SSTR1 and to a lesser extent SSTR4, designing new molecules with even greater selectivity could minimize off-target effects and improve therapeutic efficacy. This involves sophisticated medicinal chemistry approaches, including peptide modifications and the incorporation of non-natural amino acids to optimize receptor binding and stability. The goal is to create a new generation of compounds with tailored pharmacological properties for specific disease applications.

Integration of Omics Data for Systems-Level Understanding of TT-232 Trifluoroacetate Action

To gain a holistic view of the biological effects of TT-232, future research will increasingly rely on the integration of high-throughput "omics" data, including genomics, proteomics, and metabolomics. This systems-level approach will enable researchers to map the global changes in gene expression, protein levels, and metabolic pathways induced by the compound. By correlating these multi-omics datasets, it will be possible to construct comprehensive models of TT-232's mechanism of action, identify novel biomarkers of response, and potentially uncover new therapeutic targets.

Q & A

Q. What experimental methodologies are recommended to assess TT-232's receptor binding specificity and affinity?

TT-232's binding to somatostatin receptors (SSTR1/SSTR4) can be evaluated using competitive radioligand displacement assays. Isolated rat synaptosomal membranes are incubated with radiolabeled somatostatin (e.g., I-somatostatin) and increasing concentrations of TT-232. The IC value (~0.1 nM for SSTR1/SSTR4) quantifies binding affinity . For specificity, parallel assays with other SSTR subtypes (e.g., SSTR2, SSTR3) should be performed to confirm selectivity.

Q. How should in vitro antiproliferative assays be designed to evaluate TT-232's efficacy in cancer models?

Use cell lines with confirmed SSTR1/SSTR4 expression (e.g., HL-60 human leukemia or P388 murine leukemia cells). Treat cells with TT-232 (10–60 µg/mL) for 48–72 hours and measure proliferation via MTT or BrdU assays. Include sodium orthovanadate (a PTPase inhibitor) as a control to validate involvement of tyrosine phosphatase pathways in antiproliferative effects . Dose-response curves should be plotted to determine EC values.

Q. What solvent systems are appropriate for reconstituting TT-232 given its poor aqueous solubility?

TT-232 is insoluble in water (<0.1 mg/mL). Prepare stock solutions in DMSO (≤1% final concentration) and dilute in saline or cell culture media. For in vivo studies, dissolve in sterile PBS (pH 7.4) with gentle heating (37°C) and vortexing. Confirm stability via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to ensure >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of TT-232 in tumor models?

Inconsistencies may arise from pharmacokinetic factors (e.g., rapid clearance) or tumor microenvironment heterogeneity. Optimize dosing regimens (e.g., 3–12 µg/animal/day via intraperitoneal injection) and use xenograft models (e.g., HL-60 in immunodeficient mice) with longitudinal tumor volume monitoring. Pair with pharmacokinetic studies (plasma half-life, tissue distribution) using LC-MS/MS to correlate drug exposure with efficacy .

Q. What strategies are effective for elucidating TT-232's dual mechanisms in apoptosis induction and anti-inflammatory action?

Combine transcriptomic and proteomic approaches:

- Apoptosis : Measure caspase-3/7 activation and mitochondrial membrane potential changes in pancreatic cancer cells (e.g., PANC-1) post-TT-232 treatment (5–20 µM).

- Anti-inflammation : Assess inhibition of capsaicin-induced neutrophil accumulation in rat ear edema models (TT-232 at 5–20 µg/kg, i.p.) and quantify IL-6/TNF-α levels via ELISA . Integrate RNA-seq to identify pathways modulated by SSTR1/SSTR4 activation (e.g., MAPK/NF-κB) .

Q. How should researchers address conflicting data on TT-232's primary molecular targets (SSTR1/SSTR4 vs. LDH isoforms)?

Use siRNA knockdown or CRISPR-Cas9 to silence SSTR1/SSTR4 in cancer cells and evaluate residual antiproliferative effects. Compare results with LDH isoform-specific inhibitors (e.g., oxamate for LDH-A). In parallel, perform co-immunoprecipitation assays to confirm physical interactions between TT-232 and SSTR1/SSTR4 .

Q. What advanced models are suitable for studying TT-232's efficacy in neuropathic pain and inflammation?

Utilize chronic constriction injury (CCI) or spared nerve injury (SNI) rodent models. Administer TT-232 (5–20 µg/kg, i.p.) and assess mechano-nociceptive hyperalgesia using von Frey filaments. Compare with COX-1/COX-2 inhibitors (e.g., diclofenac) to highlight TT-232's unique efficacy in neurogenic inflammation .

Q. How can multi-omics approaches enhance understanding of TT-232's therapeutic potential?

Perform metabolomic profiling (via LC-MS) to identify changes in lactate/pyruvate ratios (linked to LDH modulation) and lipid mediators (e.g., prostaglandins). Combine with phosphoproteomics to map tyrosine phosphatase activation (e.g., PTP1B) in TT-232-treated cells . Validate findings using pathway enrichment analysis (e.g., KEGG, Reactome).

Methodological Considerations

- Quality Control : Always verify TT-232 purity (>98%) via HPLC and reference batch-specific Certificates of Analysis (COA) .

- In Vivo Dosing : Account for species-specific pharmacokinetics; murine models may require higher doses (µg/kg) than in vitro systems (µg/mL) due to plasma protein binding .

- Data Reproducibility : Replicate experiments across multiple cell lines (e.g., HL-60, PANC-1) and animal models to confirm broad applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.